Monostearin

Description

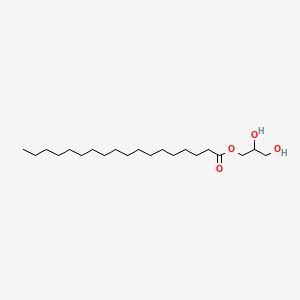

Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.

1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glyceryl monostearate has been reported in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monostearin: A Comprehensive Guide to Synthesis and Characterization for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monostearate, or monostearin, is a pivotal non-ionic surfactant and emulsifier with extensive applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its utility in research, particularly in the development of novel drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), necessitates a profound understanding of its synthesis and physicochemical properties.[3][4][5] This guide provides an in-depth exploration of the primary synthesis methodologies for producing high-purity this compound and a detailed overview of the critical characterization techniques required to validate its structure, purity, and performance for research applications. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical knowledge and practical application.

The Strategic Importance of this compound in Research

This compound consists of a molecule of glycerol esterified with a molecule of stearic acid. The position of the esterification results in two primary isomers: 1-monostearin (α-monostearin) and 2-monostearin (β-monostearin), with the 1-isomer being the most common. Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic stearic acid tail, allows it to function as a highly effective emulsifier, stabilizer, and lubricant. In pharmaceutical research, this property is harnessed to create stable formulations for lipophilic drugs, enhancing their solubility, bioavailability, and controlled release profiles.[4][5] The synthesis of high-purity, well-characterized this compound is therefore a foundational step for reproducible and reliable research outcomes.

Synthesis Methodologies: A Comparative Analysis

The production of this compound can be broadly categorized into chemical and enzymatic routes. The choice of method directly impacts the product's purity, isomer distribution, and environmental footprint.

Chemical Synthesis: The Conventional Approach

Traditional industrial production of this compound relies on chemical processes that, while cost-effective for bulk production, often result in a mixture of mono-, di-, and triglycerides.[1]

-

Direct Esterification: This method involves the reaction of stearic acid and glycerol at high temperatures (180–250 °C) under the influence of an acid or alkali catalyst (e.g., sodium hydroxide, sulfonic acid).[6][7] The primary challenge is controlling the reaction's selectivity, as the formation of di- and triglycerides is thermodynamically favored, typically yielding a product with only 40-60% this compound content.[8]

-

Glycerolysis of Tristearin: This transesterification reaction involves heating tristearin (the primary component of palm stearin or hardened tallow) with excess glycerol at high temperatures (220-260 °C) with a catalyst.[1][8][9] Similar to direct esterification, this process is non-specific and produces a mixture of glycerides.

To achieve the high purity (>90%) required for research applications, the crude product from these methods must undergo subsequent purification steps, most commonly molecular distillation, which adds significant cost and complexity.[10][8]

Enzymatic Synthesis: The Green and Selective Alternative

Enzymatic synthesis has emerged as a superior alternative for producing high-purity this compound under mild and environmentally friendly conditions.[11][12] Lipases, particularly immobilized lipases, are the biocatalysts of choice due to their specificity and stability.

-

Causality Behind Enzyme Selection: The use of 1,3-regiospecific lipases is a strategic choice to maximize the yield of 1-monostearin. These enzymes selectively catalyze esterification at the primary hydroxyl groups (positions 1 and 3) of glycerol, significantly reducing the formation of 2-monostearin and diglycerides.

-

Immobilized Lipases: The immobilized lipase from Candida antarctica (commercially known as Novozym 435) is extensively documented for its high efficiency in this compound synthesis.[1][13][14] Immobilization offers the crucial advantages of easy catalyst separation from the reaction mixture, potential for continuous production in packed bed reactors, and enzyme reusability, which enhances the economic feasibility of the process.[1]

The reaction equilibrium in enzymatic synthesis is influenced by several factors. For instance, using a solvent like acetone or tert-butyl alcohol can shift the equilibrium toward product formation by solubilizing the substrates and preventing product inhibition.[1][14] The addition of molecular sieves can also enhance conversion by removing the water produced during the reaction.[15]

Workflow for this compound Synthesis and Purification

The following diagram illustrates a typical workflow, from precursor selection to the final purified product, emphasizing the enzymatic route for high-purity applications.

Caption: Workflow for high-purity this compound synthesis via the enzymatic route.

Table 1: Comparison of Synthesis Methodologies

| Parameter | Direct Esterification (Chemical) | Glycerolysis (Chemical) | Enzymatic Esterification |

| Catalyst | Acid/Alkali (e.g., NaOH)[6] | Inorganic Catalysts (e.g., Ca(OH)₂)[1] | Immobilized Lipase (e.g., Novozym 435)[14] |

| Temperature | 180-250 °C[6] | 220-260 °C[1] | 50-70 °C[12] |

| Selectivity | Low (Random)[1] | Low (Random)[1] | High (1,3-regiospecific)[13] |

| Typical Purity | 40-60% Monoester[8] | 40-60% Monoester[6] | >80-90% Monoester[12][14] |

| Byproducts | Di- & Triglycerides, Water | Di- & Triglycerides | Water |

| Energy Input | High | High | Low |

| Purification | Molecular Distillation Required[10] | Molecular Distillation Required[8] | Minimal (often filtration & solvent removal)[14] |

Comprehensive Characterization: A Self-Validating System

Thorough characterization is non-negotiable to ensure the synthesized this compound meets the stringent requirements for research. The following techniques form a self-validating system, where chromatographic methods quantify purity and spectroscopic and thermal methods confirm identity and physical properties.

Chromatographic Techniques for Separation and Quantification

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantifying the composition of the product mixture. A normal-phase HPLC system can effectively separate mono-, di-, and triglycerides.[16] An Evaporative Light Scattering Detector (ELSD) is commonly used as it provides a response for non-UV-absorbing lipids.[16] Reversed-phase HPLC can also be employed to analyze the distribution of monoglyceride species.[17][18]

-

Gas Chromatography (GC): GC is a powerful tool for assessing purity and quantifying residual free fatty acids or glycerol. Due to the low volatility of this compound, a derivatization step is typically required, where hydroxyl groups are converted to more volatile esters (e.g., propyl esters) or silyl ethers.[19] Analysis is then performed using a Flame Ionization Detector (FID).

-

Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative method to monitor the progress of the synthesis reaction. By spotting the reaction mixture on a silica plate and developing it with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid), one can visualize the separation of starting materials, this compound, and other glycerides.[19]

Spectroscopic Techniques for Structural Elucidation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of this compound exhibits characteristic absorption bands:

-

A strong, broad peak around 3310 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[20]

-

Sharp peaks around 2913-2848 cm⁻¹ due to the C-H stretching of the long alkyl chain.[20]

-

A very strong peak around 1730-1739 cm⁻¹ representing the C=O stretching of the ester carbonyl group.[20][21] The absence of a broad carboxylic acid O-H peak (which would overlap with the C-H region) indicates the consumption of the stearic acid precursor.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation and distinguishing between the 1- and 2-isomers.[22][23]

-

¹H NMR: The protons on the glycerol backbone give distinct signals. For 1-monostearin, the protons on the ester-linked carbon appear around 4.1-4.2 ppm, while the other glycerol protons are found between 3.5-4.0 ppm.[24][25]

-

¹³C NMR: The carbonyl carbon of the ester group provides a signal around 174 ppm. The three carbons of the glycerol backbone are also clearly resolved, allowing for definitive identification of the esterification position.[26][27]

-

Thermal Analysis for Physicochemical Properties

-

Differential Scanning Calorimetry (DSC): DSC is critical for determining the melting point and studying the polymorphism of this compound. This compound can exist in different crystalline forms (polymorphs), primarily the unstable α-form and the more stable β-form, which have distinct melting points.[28] This information is vital for formulation development, as the crystalline state can affect drug loading, release, and stability.[4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[29] It is used to assess the thermal stability of the synthesized this compound, identifying the onset temperature of thermal decomposition. This is crucial for applications involving heat, such as hot melt extrusion or high-shear homogenization.[5][30]

Logical Flow for this compound Characterization

This diagram outlines a logical sequence for characterizing a newly synthesized batch of this compound.

Caption: A decision and workflow diagram for the comprehensive characterization of this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of High-Purity this compound

This protocol is adapted from methodologies utilizing Novozym 435.[1][14]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve stearic acid in acetone. Add glycerol in a 1:4 molar ratio (stearic acid:glycerol) to favor monoglyceride formation.[14]

-

Enzyme Addition: Add immobilized lipase (Candida antarctica, Novozym 435), typically 5-8% by weight of the stearic acid.[12][14]

-

Reaction: Place the flask in an orbital shaker set to 200 rpm and maintain the temperature at 60 °C. Allow the reaction to proceed for 8-16 hours.[14]

-

Monitoring: Periodically take small aliquots and analyze via TLC to monitor the consumption of stearic acid and the formation of this compound.

-

Termination and Catalyst Recovery: Stop the reaction by filtering the mixture to recover the immobilized lipase. The enzyme can be washed with fresh solvent and stored for reuse.

-

Purification: Transfer the filtrate to a rotary evaporator to remove the acetone. The resulting product will be a mixture of this compound and unreacted glycerol.

-

Final Product Isolation: Wash the mixture with hot water to remove the water-soluble glycerol. The remaining solid, upon drying, is high-purity this compound. An optional alkali treatment can be used to remove any trace free fatty acids.[14]

Protocol 2: HPLC-ELSD Analysis of Product Mixture

This protocol is based on standard methods for glyceride analysis.[16]

-

Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized product in 10 mL of a suitable solvent mixture (e.g., chloroform:methanol).

-

Chromatographic System:

-

Column: Use a silica-based normal-phase column.

-

Mobile Phase: A gradient elution is typically used, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like isopropanol or ethyl acetate.

-

Flow Rate: Set to 1.0 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature set to an appropriate value (e.g., 50 °C) and nebulizing gas (Nitrogen) pressure set accordingly.

-

-

Injection: Inject 10-20 µL of the prepared sample.

-

Data Analysis: Identify peaks based on the retention times of pure standards (this compound, distearin, tristearin). Quantify the relative percentage of each component based on the peak area.

Conclusion

For researchers in drug development and other scientific fields, the ability to produce and validate high-purity this compound is fundamental. While chemical synthesis provides a route to bulk production, the resulting product mixture necessitates extensive purification. Enzymatic synthesis, particularly with immobilized lipases, offers a superior, green, and highly selective method to obtain research-grade this compound with minimal downstream processing. A robust, multi-technique characterization strategy, integrating chromatography, spectroscopy, and thermal analysis, is crucial. This self-validating approach ensures the identity, purity, and relevant physicochemical properties of the this compound, providing a solid foundation for reliable and reproducible research outcomes.

References

- Enzymatic Preparation of Mono- and Di-Stearin by Glycerolysis of Ethyl Stearate and Direct Esterification of Glycerol in the Presence of a Lipase fromCandida Antarctica(Novozym 435). Scilit.

- A process for synthesizing high purity monoglyceride. ResearchGate.

- Mono- and Diglycerides HPLC-ELSD. AOCS Methods Home.

- Simple method for derivatization of monoglycerides and diglycerides. PubMed.

- HPLC of monoacylglycerols. Cyberlipid.

- Highly selective synthesis of glyceryl monostearate via lipase catalyzed esterification of triple pressed stearic acid and glycerin. Ministry of Health and Prevention - United Arab Emirates.

- Determination of monoglycerides, diglycerides, triglycerides and glycerol in fats by means of gel permeation chromatography [C‐VI 5b(02)]. Scilit.

- This compound | C21H42O4. PubChem - NIH.

- Monoglyceride analysis with reversed phase HPLC. Semantic Scholar.

- Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media. MedCrave online.

- CN102964245B - Preparation method of high-quality glycerin monostearate. Google Patents.

- CN102964245A - Preparation method of high-quality glycerin monostearate. Google Patents.

- This compound(123-94-4) 1H NMR spectrum. ChemicalBook.

- Enzymatic synthesis of medium chain monoglycerides in a solvent-free system. SciELO.

- Highly selective synthesis of glyceryl monostearate via lipase catalyzed esterification of triple pressed stearic acid and glycerin. ResearchGate.

- Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. ResearchGate.

- CN1076187A - The preparation method of high-purity this compound. Google Patents.

- Synthesis of Glycerol Monostearate with High Purity. ResearchGate.

- Characterizing Fatty Acids with advanced multinuclear NMR methods. Magritek.

- Enzymatic preparation of mono- and distearin by glycerolysis of ethyl stearate and direct esterification of glycerol in the presence of a lipase from Novozyme 435. ResearchGate.

- FTIR spectra of (a) glycerol monostearate (GMS) (b) GMS-derived polyester polyol (GPP) at 0 h and (c) GPP at 12 h. ResearchGate.

- Glyceryl monostearate, Glycerol monostearate, this compound. Shodex HPLC Columns.

- Synthesis of high purity monoglycerides from crude glycerol and palm stearin. ResearchGate.

- Preparation of glycerol monostearate from glycerol carbonate and stearic acid. RSC Advances.

- Glycerol monostearate. Restek.

- ¹³C NMR (A) and ¹H NMR (B) spectra of GMS used in this study. 1‐MS,... ResearchGate.

- This compound. ChemBK.

- Preparation of glycerol monostearate from glycerol carbonate and stearic acid. ResearchGate.

- A Thermodynamic Analysis of Glycerol Monostearate Production by Glycerolysis. Universiti Sains Malaysia.

- Determination of percent glycerol monostearate in polypropylene by infrared spectroscopy. Agilent.

- Preparation and characteristics of this compound nanostructured lipid carriers. PubMed.

- Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Journal of Pharmaceutical Research International.

- ¹H NMR (a) and ¹³C NMR (b) spectra of (i) glycerol monostearate (GMS)... ResearchGate.

- Determination of Optimum Processing Temperature for Transformation of Glyceryl Monostearate. ResearchGate.

- Extraction and estimation of antistatic agent glycerol monostearate in polypropylene by gas chromatography coupled with flame io. SpringerLink.

- Verifying Performance and Compliance of a Gel Permeation Chromatography (GPC) Method With the Requirements in a Proposed USP Monograph for Sorbitan Monostearate. Waters Corporation.

- DSC & TGA Thermal Analysis.pptx. SlideShare.

- FTIR Spectra of (A) diacerein, (B) sorbitan monostearate, (C) cholesterol and (D) niosomal formulation F 3. ResearchGate.

- Glyceryl Monostearate. Scribd.

- Challenges in the Storage Behavior of Magnesium Stearate Solved by Means of Thermal Analysis. NETZSCH Analyzing & Testing.

- Thermal Analysis in Practice Tips and Hints. Mettler Toledo.

- Thermal Analysis of Materials using TGA, TMA and DSC. Lucideon.

Sources

- 1. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 7. scholar.undip.ac.id [scholar.undip.ac.id]

- 8. CN1076187A - The preparation method of high-purity this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]

- 16. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]

- 17. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 18. Monoglyceride analysis with reversed phase HPLC | Semantic Scholar [semanticscholar.org]

- 19. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

- 24. This compound(123-94-4) 1H NMR spectrum [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 30. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Monostearate in Aqueous Solutions

For Immediate Release

A Comprehensive Analysis of Glyceryl Monostearate for Pharmaceutical Formulation and Drug Delivery

This technical guide offers a deep dive into the essential physicochemical properties of glyceryl monostearate (GMS) in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document provides a foundational understanding of GMS, a widely used excipient, and explores its behavior in aqueous environments, which is critical for the formulation of stable and effective drug delivery systems.

Introduction: The Versatile Role of Glyceryl Monostearate

Glyceryl monostearate (GMS), also known as monostearin, is the glycerol ester of stearic acid.[1][2] It is a non-ionic emulsifier, stabilizer, emollient, and thickening agent extensively used in the pharmaceutical, cosmetic, and food industries.[3] Its GRAS (Generally Regarded as Safe) status and inclusion in the FDA Inactive Ingredients Guide for various dosage forms underscore its importance and safety profile.[4] In pharmaceutical formulations, GMS is a key component in oral and topical preparations, where it can be used to form sustained-release matrices, stabilize emulsions, and enhance the texture of creams and ointments.[5]

Commercial GMS is typically a mixture of mono-, di-, and triglycerides of fatty acids, primarily stearic and palmitic acids.[4][5] The proportion of these components can vary, leading to different grades of GMS with distinct physical properties.[5] For instance, the European Pharmacopoeia describes a "glyceryl monostearate 40-55" grade, which contains 40-55% monoacylglycerols.[4] In contrast, the United States Pharmacopeia-National Formulary (USP-NF) specifies that GMS should contain not less than 90% monoglycerides.[4][6][7] This variability highlights the importance of understanding the specific properties of the GMS grade being used in a formulation.

Molecular Structure and Fundamental Properties

GMS is an amphiphilic molecule, possessing both a hydrophilic glycerol head and a lipophilic stearic acid tail.[8][9] This dual nature is the basis for its surface-active properties and its ability to act as an emulsifier at oil-water interfaces.[9]

Table 1: Key Physicochemical Properties of Glyceryl Monostearate

| Property | Value | References |

| Chemical Formula | C21H42O4 | [2][10] |

| Molar Mass | 358.56 g/mol | [2] |

| Appearance | White to cream-colored, waxy solid (beads, flakes, or powder) | [4] |

| Melting Point | 54-68 °C (135-154 °F) | [2][4][11] |

| HLB Value | 3.8 - 5.4 | [1][11] |

| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and oils | [7][11][12] |

Behavior in Aqueous Solutions: A Deeper Look

The performance of GMS in pharmaceutical formulations is intrinsically linked to its behavior in water. While insoluble in cold water, it can be dispersed in hot water with agitation to form emulsions or gels.

Polymorphism: A Critical Factor in Stability

GMS exhibits complex polymorphic behavior, existing in different crystalline forms (α, β', and β) with distinct physical properties.[13] The α-form is the least stable but is functionally important for forming dispersible and foamy emulsions.[5] Over time, it can transition to the more stable β' and eventually the most stable β-form.[13][14] This transformation can lead to changes in the formulation, such as drug expulsion from lipid matrices and a loss of emulsion stability.[14]

The polymorphic state of GMS is a critical parameter that can influence drug incorporation, release profiles, and the overall stability of the final product.[14] Therefore, controlling the crystalline form of GMS is a key consideration during formulation development.

Self-Assembly and Critical Micelle Concentration (CMC)

As a surfactant, GMS molecules can self-assemble in aqueous solutions to form aggregates such as micelles or vesicles.[15] This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter as it marks the onset of micellization, which can significantly impact the solubilization of poorly soluble drugs.

Studies have determined the CMC of GMS using techniques like conductivity and UV-Visible spectroscopy, with reported values in the range of 2.40 x 10⁻² to 4.50 x 10⁻² mol/dm³.[16][17] The CMC can be influenced by factors such as temperature, with an initial decrease followed by a slight increase as temperature rises.[16][17]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of GMS is typically around 3.8, indicating its predominantly lipophilic nature.[1] This low HLB value makes GMS particularly suitable for forming water-in-oil (w/o) emulsions.[1][18] However, it can also be used as a co-emulsifier to stabilize oil-in-water (o/w) emulsions.[18]

Experimental Characterization of GMS in Aqueous Systems

A thorough understanding of the physicochemical properties of GMS requires the use of various analytical techniques. These methods provide quantitative data on the thermal behavior, crystalline structure, and particle size of GMS dispersions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of GMS, including its melting point and polymorphic transformations.[13][14][19] By monitoring the heat flow into or out of a sample as a function of temperature, DSC can identify the different crystalline forms of GMS and track their transitions.[20]

Experimental Protocol: DSC Analysis of GMS Polymorphism

-

Sample Preparation: Accurately weigh 5-10 mg of the GMS sample into an aluminum DSC pan.

-

Instrument Setup: Place the sealed pan in the DSC cell alongside an empty reference pan.

-

Thermal Program:

-

Heat the sample from room temperature to 90°C at a rate of 10°C/min to erase any prior thermal history.

-

Hold at 90°C for 5 minutes.

-

Cool the sample to 0°C at a controlled rate (e.g., 5°C/min).

-

Reheat the sample to 90°C at 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to melting and crystallization events. The peak temperatures and enthalpies provide information about the polymorphic forms present.

X-Ray Diffraction (XRD)

XRD is an indispensable tool for determining the crystalline structure of GMS.[13][14][19] The diffraction pattern obtained from an XRD experiment provides a unique fingerprint of the crystalline lattice, allowing for the identification of different polymorphs.[21] For instance, the α-form and β-form of GMS exhibit distinct diffraction peaks.[14]

Experimental Protocol: XRD Analysis of GMS Crystalline Structure

-

Sample Preparation: Prepare a flat, powdered sample of GMS on a sample holder.

-

Instrument Setup: Mount the sample in the X-ray diffractometer.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of the different GMS polymorphs.

Dynamic Light Scattering (DLS)

DLS is used to measure the particle size distribution of GMS vesicles or lipid nanoparticles in aqueous dispersions.[15] This technique is crucial for assessing the physical stability of colloidal drug delivery systems and for understanding how formulation parameters affect particle size.

Impact of Environmental Factors on GMS Aqueous Systems

The behavior of GMS in aqueous solutions can be significantly influenced by environmental factors such as temperature, pH, and the presence of electrolytes.

-

Temperature: As previously mentioned, temperature affects the CMC of GMS.[16][17] It also plays a critical role in the polymorphic transitions of GMS, with higher temperatures generally favoring the more stable β-form.[22]

-

pH: The stability of GMS-based α-gel phases can be pH-dependent, especially in the presence of ionic co-emulsifiers.[22] The native pH of the system often provides the most stable α-gel structure.[22]

-

Electrolytes: The presence of salts can impact the stability of GMS-structured emulsions by shielding electrostatic repulsions between the GMS bilayers, which can be introduced by charged co-emulsifiers.[22]

Applications in Drug Delivery

The unique physicochemical properties of GMS make it a valuable excipient in a variety of drug delivery systems.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): GMS is a common lipid matrix material for the encapsulation of both hydrophilic and hydrophobic drugs.[15][23] These lipid-based nanoparticles can offer controlled drug release and improved bioavailability.[23]

-

Emulsions and Creams: The emulsifying and stabilizing properties of GMS are fundamental to the formulation of creams, lotions, and other semi-solid dosage forms.[18] It helps to create stable and aesthetically pleasing products.[8]

-

Sustained-Release Matrices: The waxy nature of GMS allows it to be used in the formation of matrices for the sustained release of active pharmaceutical ingredients from solid dosage forms like tablets and pellets.[5]

Conclusion

A comprehensive understanding of the physicochemical properties of glyceryl monostearate in aqueous solutions is paramount for its effective utilization in pharmaceutical formulations. Its polymorphic behavior, self-assembly into micelles, and emulsifying capabilities are all critical factors that must be carefully considered and controlled during drug product development. By leveraging advanced analytical techniques and a thorough knowledge of how environmental factors influence its behavior, researchers and formulation scientists can harness the full potential of this versatile excipient to create stable, efficacious, and high-quality drug delivery systems.

References

- Glyceryl Monostearate. (n.d.). In Martindale: The Complete Drug Reference.

-

Glycerol monostearate. (n.d.). Ataman Kimya. Retrieved from [Link]

-

A Complete Guide to Glycerol Monostearate (GMS). (2024, June 26). Chemsino. Retrieved from [Link]

-

Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. (n.d.). Walsh Medical Media. Retrieved from [Link]

-

Glyceryl Monostearate. (n.d.). BAKERpedia. Retrieved from [Link]

-

Marwah, M., et al. (n.d.). Glyceryl Monostearate: Probing the Self Assembly of a Lipid Amenable To Surface Modification for Hepatic Targeting. The Journal of Physical Chemistry C. ACS Publications. Retrieved from [Link]

-

Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. (n.d.). Walsh Medical Media. Retrieved from [Link]

-

Glycerol monostearate. (n.d.). In Wikipedia. Retrieved from [Link]

-

GLYCERYL MONOSTEARATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Li, B., et al. (2021). Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. Bioprocess and Biosystems Engineering, 44(5), 941-949. Retrieved from [Link]

-

Zhang, L., et al. (2013). Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release. Journal of Pharmaceutical Sciences, 102(12), 4348-4357. Retrieved from [Link]

-

Sharma, K., Negi, S., & Kishore, K. (2019). Ultrasonic Velocity and Critical Micellar Concentration of Glycerol Monostearate in Mixed Organic Solvent at 290 K. Journal of Surface Science and Technology, 35(1-2), 1-10. Retrieved from [Link]

-

Glyceryl Monostearate. (n.d.). CD Formulation. Retrieved from [Link]

-

Glyceryl Stearate vs Glyceryl Monostearate. (2024, September 10). Cosmetic Formulation. Retrieved from [Link]

-

Phajongwiriyathorn, W., et al. (2006). Study of polymorphic transformation of glyceryl monostearate. Journal of Thermal Analysis and Calorimetry, 83(1), 137-141. Retrieved from [Link]

-

NF Monographs: Glyceryl Monostearate. (n.d.). In USP29-NF24. Retrieved from [Link]

-

Phase Diagram of Glycerol Monostearate and Sodium Stearoyl Lactylate. (n.d.). ACS Publications. Retrieved from [Link]

-

Understanding Emulsifiers: A Guide to Glycerol Monostearate and Its Function. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. (2021, May). Bioprocess and Biosystems Engineering, 44(2). Retrieved from [Link]

-

Differences between Glyceryl Monostearate GMS vs Glyceryl Stearate GMD. (2025, February 13). Mondstar. Retrieved from [Link]

-

Glyceryl monostearate (GMS) is a single tailed lipidic monoglyceride commonly used as a non-toxic food additive. (n.d.). CORE. Retrieved from [Link]

-

(PDF) Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. (2021). Current Drug Delivery, 18(9), 1368-1376. Retrieved from [Link]

-

Glycerol Monostearate. (n.d.). ChemBK. Retrieved from [Link]

-

Glycerol monostearate. (2018, February 6). Shimi Andishan Afagh. Retrieved from [Link]

-

Phase Diagram of Glycerol Monostearate and Sodium Stearoyl Lactylate. (2025, August 6). ResearchGate. Retrieved from [Link]

-

GLYCEROL MONOSTEARATE (GMS). (n.d.). Ataman Kimya. Retrieved from [Link]

- Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry. (2024, August 29). Retrieved from a source providing an overview of GMS in the chemical industry.

-

pH and Stability of the α-gel phase in glycerol monostearate-water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Glycerol Monostearate BP Ph Eur EP Manufacturers, with SDS. (n.d.). Muby Chemicals. Retrieved from [Link]

- The Science Behind GMS: Emulsification and Stabilization Explained. (n.d.). Retrieved from a source explaining the science of GMS.

-

Glycerol Monostearate BP Ph Eur EP Grade Manufacturers. (2025, October 15). Anmol Chemicals. Retrieved from [Link]

-

Internal and external factors affecting the stability of glycerol monostearate structured emulsions. (n.d.). RSC Publishing. Retrieved from [Link]

-

Internal and external factors affecting the stability of glycerol monostearate structured emulsions. (2015, October 29). Semantic Scholar. Retrieved from [Link]

-

Glycerol Monostearate. (n.d.). Klar Kimya. Retrieved from [Link]

-

XRD spectra of glycerol monostearate (GMS), amphotericin (AmB),... (n.d.). ResearchGate. Retrieved from [Link]

-

Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. (n.d.). ProQuest. Retrieved from [Link]

-

The structuring of oil body emulsion with glycerol monostearate and its effect on physicochemical properties and lipid digestibility. (n.d.). WUR eDepot. Retrieved from [Link]

-

Preparation and Characterization of Glycerol Monostearate and Polyglycerol Stearate Oleogels with Selected Amphiphiles. (n.d.). ResearchGate. Retrieved from [Link]

- Effect of glycerol on micelle formation by ionic and nonionic surfactants at 25 °C. (2025, August 7).

Sources

- 1. Glyceryl Monostearate | GMS | Baking Ingredients | BAKERpedia [dev.bakerpedia.com]

- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. phexcom.com [phexcom.com]

- 5. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 8. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. specialchem.com [specialchem.com]

- 11. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 12. chembk.com [chembk.com]

- 13. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. yourcosmeticchemist.com [yourcosmeticchemist.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the polymorphism of glycerol monostearate in solid-state

An In-depth Technical Guide to the Solid-State Polymorphism of Glycerol Monostearate

Abstract

Glycerol monostearate (GMS), a widely utilized excipient in the pharmaceutical, food, and cosmetic industries, exhibits complex polymorphic behavior that is critical to final product performance and stability. The existence of multiple crystalline forms, primarily the metastable α-form and the stable β-form, dictates key physicochemical properties including melting point, solubility, and mechanical strength. Consequently, the polymorphic state of GMS directly influences drug incorporation efficiency, formulation stability, and release kinetics in drug delivery systems.[1] This technical guide provides an in-depth exploration of the solid-state polymorphism of GMS, detailing the structural characteristics of its principal polymorphs, the thermodynamic and kinetic factors governing their interconversion, and the essential analytical techniques for their characterization. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and control the polymorphic behavior of this critical excipient.

Introduction: The Significance of GMS Polymorphism

Glycerol monostearate is the glycerol ester of stearic acid, an amphiphilic molecule that self-assembles into various crystalline structures.[2] This ability to exist in more than one crystal form is known as polymorphism. In the solid state, the specific arrangement of GMS molecules in the crystal lattice has profound implications for the material's bulk properties. The transition from a less stable (metastable) form to a more stable polymorph can lead to undesirable changes in a formulation over its shelf life, such as drug expulsion, altered dissolution rates, and changes in texture or appearance.[1]

For drug development professionals, controlling the polymorphism of GMS is not merely an academic exercise; it is a prerequisite for ensuring product quality, safety, and efficacy. For instance, the initial crystallization of GMS into the metastable α-form upon rapid cooling from a melt can create a less dense crystalline matrix, which may be advantageous for encapsulating active pharmaceutical ingredients (APIs).[1] However, the subsequent and inevitable transformation to the more densely packed, stable β-form can lead to the expulsion of the entrapped drug, compromising content uniformity and altering the release profile.[1] A thorough understanding of these transformations is therefore essential for designing robust and stable formulations.

The Crystalline Landscape of Glycerol Monostearate

GMS primarily exists in three polymorphic forms in its pure state: α, sub-α, and β. Each form is distinguished by the packing arrangement of its hydrocarbon chains.

-

α (Alpha) Polymorph: This is the metastable form, typically obtained by rapid cooling (quenching) of molten GMS.[3] The hydrocarbon chains are arranged in a hexagonal lattice, which is a relatively loose and disordered packing. This structure results in a lower melting point and density compared to the β-form. Its less dense packing is often associated with higher drug loading capacity in lipid-based formulations.[1]

-

Sub-α (Sub-alpha) Polymorph: The sub-α form is another transient, metastable state. It can be formed under specific cooling conditions and is characterized by an orthorhombic perpendicular chain packing. It is thermally reversible to the α-gel phase.[4]

-

β (Beta) Polymorph: This is the most thermodynamically stable form of GMS.[1] The transformation from the α-form to the β-form is irreversible. The β-polymorph features a more ordered and dense triclinic parallel chain packing. This efficient packing results in a higher melting point, greater density, and lower energy state. While its stability is desirable for long-term storage, its formation can be problematic if it occurs uncontrollably post-formulation.[1]

Data Presentation: Comparative Properties of GMS Polymorphs

| Property | α (Alpha) Polymorph | Sub-α Polymorph | β (Beta) Polymorph |

| Stability | Metastable | Metastable | Thermodynamically Stable |

| Formation | Rapid cooling from melt | Specific cooling conditions | Slow crystallization; aging of α-form |

| Chain Packing | Hexagonal (disordered) | Orthorhombic Perpendicular | Triclinic Parallel (ordered) |

| Relative Density | Lower | Intermediate | Higher |

| Melting Point | Lower | Intermediate | Higher |

| XRD Short Spacing | Single peak at ~4.15 Å | Multiple peaks (e.g., ~4.2 Å) | Multiple peaks at ~3.6-4.6 Å |

| Significance | Higher drug loading, dispersible | Thermally reversible with α-gel | Stable matrix, potential for drug expulsion |

Thermodynamics and Kinetics of Polymorphic Transitions

The polymorphism of GMS is governed by the principles of thermodynamics and kinetics. Thermodynamically, the β-form is the most stable state at ambient conditions. However, the α-form is often the first to crystallize from a melt because it is kinetically favored—its simpler, more disordered structure requires less molecular rearrangement and therefore has a lower energy barrier for nucleation.

This phenomenon is described by Ostwald's Rule of Stages , which posits that an unstable system does not necessarily transform directly into its most stable state, but rather into a state that is the next most stable, sequentially approaching the final stable form. For GMS, the typical transition pathway is:

Melt → α-form (kinetically favored) → β-form (thermodynamically favored)

This transformation from α to β is an irreversible, solid-state transition influenced by:

-

Temperature: Higher temperatures (below the melting point) provide the necessary energy to overcome the activation barrier for molecular rearrangement, accelerating the transition to the β-form. Heat-treatment around 50°C has been identified as optimal for driving this transformation to completion.[3][5]

-

Time: The transition is time-dependent. Even at room temperature, the α-form will eventually convert to the β-form, which is a critical consideration for the long-term storage and shelf-life of pharmaceutical products.[1]

-

Presence of Other Components: Co-emulsifiers, APIs, or other lipids can influence the transition kinetics. Some substances may inhibit the transformation by disrupting the crystal lattice rearrangement, while others may accelerate it.[6][7]

Mandatory Visualization: GMS Polymorphic Transition Pathway

Sources

- 1. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) DOI:10.1039/C5RA18748F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Monostearin as a Lipid-Based Excipient: A Technical Guide for Advanced Drug Formulation

Foreword: The Enduring Relevance of a Versatile Excipient

In the landscape of pharmaceutical formulation, where the pursuit of novel excipients is relentless, it is a testament to the robust functionality of certain established molecules that they remain indispensable. Monostearin, also known as Glyceryl Monostearate (GMS), is a prime example of such a molecule.[1][2] Derived from the esterification of glycerol with stearic acid, this seemingly simple lipid has carved out a crucial and multifaceted role in the development of modern drug delivery systems.[1][3] Its utility extends far beyond simple lubrication or emulsification; it is a key enabler in formulating poorly soluble drugs, controlling release kinetics, and engineering sophisticated nanoparticle systems.[1][3][4][5]

This guide is designed for the discerning researcher and drug development professional. It moves beyond a cursory overview to provide a deep, mechanistic understanding of why and how this compound functions. We will deconstruct its physicochemical properties, explore its diverse applications with field-proven insights, and provide actionable protocols for its implementation in the laboratory. Our narrative is grounded in scientific integrity, ensuring that every claim and protocol is supported by authoritative references, empowering you to leverage the full potential of this remarkable excipient.

Chapter 1: Core Physicochemical and Regulatory Profile of this compound

Understanding the fundamental properties of this compound is critical to harnessing its capabilities as an excipient. Commercial grades of glyceryl monostearate can vary, which in turn influences their behavior in formulations.[3][6] The most significant distinction lies in the concentration of the active monoester.

Pharmaceutical applications typically utilize grades with a high monoglyceride content (≥90%), while other grades, such as Glyceryl Monostearate 40-55 (containing 40-55% monoacylglycerols), are also defined in pharmacopeias like the Ph. Eur.[6][7][8] The latter contains significant amounts of di- and triacylglycerols.[6][7][8] For the purpose of advanced lipid-based systems, the high-purity grades are often preferred.

This compound is a white to cream-colored, waxy solid, often found as beads, flakes, or a powder.[6][9] Its amphiphilic nature, stemming from a hydrophilic glycerol head and a lipophilic stearic acid tail, is the very source of its versatility as an emulsifier and stabilizer.[2][4]

Table 1: Key Physicochemical and Regulatory Properties of this compound

| Property | Value / Specification | Significance in Formulation |

| Chemical Formula | C21H42O4[4][10][11][12] | Defines its molecular weight and lipophilic character. |

| Molecular Weight | 358.56 g/mol [10][11] | Influences diffusion and miscibility with other excipients. |

| Appearance | White to off-white waxy solid, powder, or flakes.[4][6][9][12] | Physical form impacts handling and processing (e.g., in hot-melt extrusion). |

| Melting Point | 55 - 66 °C (range varies by grade).[4][8][10][11][12] | Crucial for hot-melt processes like HME and hot homogenization for nanoparticle production. The solid nature at body temperature is key for creating solid lipid nanoparticles (SLNs). |

| Solubility | Soluble in hot organic solvents (e.g., ethanol, acetone); insoluble in cold water but dispersible in hot water.[9][10] | Dictates the choice of formulation method (e.g., solvent-based vs. melt-based techniques). |

| HLB Value | ~3.8[10] | Indicates strong lipophilic character, making it suitable for W/O emulsions and as a lipophilic matrix in drug delivery systems.[13] |

| Regulatory Status | Generally Regarded as Safe (GRAS) by the US FDA.[6][14][15][16][17] | Simplifies the regulatory pathway for new drug formulations. Included in the FDA Inactive Ingredients Guide for various routes of administration.[6] |

| Pharmacopeial Grade | USP/NF describes GMS as containing ≥90% monoglycerides.[9][18][19] Ph. Eur. specifies grades like GMS 40-55.[6][7][8] | Ensures quality and consistency. The choice of grade is critical as di- and triglyceride content can alter the final formulation's properties. |

Chapter 2: The Multifaceted Roles of this compound in Modern Drug Formulation

This compound's utility is not confined to a single function. Its unique properties allow it to act as a cornerstone excipient in a wide array of dosage forms, from traditional tablets to advanced nanocarriers.

The Solid Matrix: Engineering Lipid Nanoparticles (SLNs & NLCs)

The most significant contemporary role for this compound is as the primary solid lipid matrix for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[20][21][22] These systems are particularly valuable for enhancing the bioavailability of poorly soluble drugs (BCS Class II and IV).[5][23]

Causality: The choice of this compound is deliberate. Its high melting point ensures the nanoparticles are solid at body temperature, a defining feature of SLNs.[24] This solid matrix entraps the drug, protecting it from chemical degradation and enabling controlled or targeted release.

-

In Solid Lipid Nanoparticles (SLNs): this compound forms a well-ordered crystalline lattice. While this provides excellent stability, it can sometimes lead to drug expulsion during storage as the lipid recrystallizes into its most stable (and less drug-accommodating) polymorphic form.

-

In Nanostructured Lipid Carriers (NLCs): To overcome the limitations of SLNs, this compound is blended with a liquid lipid (e.g., caprylic/capric triglycerides).[20][21] This creates imperfections in the crystal lattice, resulting in a less-ordered matrix.[20][21] These imperfections provide more space to accommodate drug molecules, leading to higher drug loading capacity and reduced drug expulsion upon storage.[20][21][22]

The diagram below illustrates the structural difference between these two types of nanoparticles.

Caption: Structural models of an SLN and an NLC.

The Stabilizer: Formulation of Emulsions, Creams, and Ointments

This compound's amphiphilic nature and low HLB value make it an effective stabilizer and co-emulsifier for both oil-in-water (O/W) and water-in-oil (W/O) systems, particularly in semi-solid formulations.[4][25]

Causality: In topical formulations like creams and ointments, this compound orients itself at the oil-water interface, reducing interfacial tension.[2][4] Its long, saturated stearyl chain provides steric hindrance, preventing droplet coalescence. Furthermore, it imparts consistency and a desirable skin feel, acting as a thickening and emollient agent.[2][4] It can help build a liquid crystalline network in the aqueous phase of an emulsion, which significantly enhances viscosity and stability.

The Workhorse: Tablet and Capsule Manufacturing

In solid dosage forms, this compound serves two primary roles:

-

Lubricant: It prevents the adhesion of the tablet formulation to the punches and die wall during the compression process, ensuring smooth ejection and preventing defects.[4][6][25]

-

Binder/Matrix Former: In techniques like melt granulation or hot-melt extrusion, this compound can act as a thermoplastic binder, forming a solid matrix that can be milled and compressed into tablets or filled into capsules.[1][6][26]

The Controller: Engineering Sustained-Release Formulations

This compound is widely used to formulate sustained-release dosage forms.[3][6]

Causality: When used as a matrix in a tablet or pellet, the hydrophobic nature of this compound slows the ingress of water into the dosage form.[26] Drug release occurs as the gastrointestinal fluid gradually erodes or permeates this lipid matrix. The release rate can be modulated by adjusting the concentration of this compound and by combining it with other hydrophilic or hydrophobic excipients. Studies have demonstrated its utility in creating sustained-release pellets and implantable dosage forms.[3][6]

The Enabler: Hot-Melt Extrusion (HME)

HME is a modern, solvent-free manufacturing process used to create solid dispersions, which is particularly effective for improving the dissolution of poorly soluble drugs.[27][28][29] this compound's thermoplastic properties make it a suitable lipid carrier for HME.[13]

Causality: In HME, a drug is mixed with a carrier like this compound and heated above the lipid's melting point. The mixture is then forced through a die under high shear.[29][30] This process disperses the drug at a molecular level within the lipid matrix.[28] Upon cooling, the drug is trapped in an amorphous, high-energy state, which can lead to significantly improved dissolution rates and bioavailability compared to its crystalline form.[27][28]

Chapter 3: Experimental Protocols and Workflows

A key aspect of scientific integrity is reproducibility. The following protocols provide detailed, self-validating methodologies for the preparation and characterization of this compound-based drug delivery systems.

Protocol: Preparation of this compound-Based SLNs via High-Shear Hot Homogenization

This is a robust and scalable method for producing SLNs.

Principle: The drug is dissolved in melted this compound. This hot oil phase is then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer, forming a nanoemulsion. Cooling this nanoemulsion allows the lipid to recrystallize, forming solid lipid nanoparticles.

Step-by-Step Methodology:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amount of Glyceryl Monostearate (e.g., 5-10% w/v).

-

Accurately weigh the lipophilic drug to be encapsulated. The amount will depend on the desired drug loading.

-

Place both components in a glass beaker and heat to approximately 75-80°C (at least 10-15°C above the melting point of this compound) with gentle stirring until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, prepare the aqueous phase by dissolving a suitable surfactant (e.g., Tween® 80, Poloxamer 188) at a concentration of 1-2.5% w/v in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (75-80°C). Causality: Maintaining equal temperatures prevents premature solidification of the lipid upon mixing.

-

-

Homogenization:

-

Pour the hot lipid phase into the hot aqueous phase under continuous stirring.

-

Immediately subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000-20,000 rpm for 5-10 minutes. This creates a coarse pre-emulsion.

-

For smaller particle sizes, this can be followed by high-pressure homogenization (HPH).

-

-

Cooling and Solidification:

-

Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a lower speed.

-

Rapid cooling helps to form smaller nanoparticles with a less-ordered crystalline structure, which can be beneficial for drug loading.

-

The dispersion will turn from a clear or translucent emulsion to a milky-white suspension as the lipid solidifies, forming the SLNs.

-

-

Storage:

-

Store the final SLN dispersion at 4°C.

-

The workflow for this process is visualized below.

Caption: Workflow for SLN preparation via hot homogenization.

Protocol: Key Characterization Techniques for Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI at 25°C.

-

Trustworthiness: A PDI value < 0.3 is generally considered acceptable for pharmaceutical nanoparticles, indicating a monodisperse and homogenous population.

-

2. Zeta Potential (Surface Charge) Analysis:

-

Technique: Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the SLN dispersion in an appropriate medium (often 10 mM NaCl solution to ensure a constant ionic strength).

-

Inject the sample into the specific zeta potential cell.

-

Measure the electrophoretic mobility to calculate the zeta potential.

-

Trustworthiness: A zeta potential of ±30 mV or greater is generally indicative of good physical stability, as the electrostatic repulsion between particles prevents aggregation.

-

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Principle: This involves separating the free, unencapsulated drug from the drug-loaded nanoparticles and quantifying both.

-

Procedure:

-

Separation: Place a known volume of the SLN dispersion into an ultra-centrifugation filter unit (e.g., Amicon® with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 10,000 x g for 30 minutes). The supernatant/filtrate will contain the free drug, while the pellet will consist of the drug-loaded SLNs.

-

Quantification:

-

Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

-

To measure the total drug, disrupt a known volume of the original (un-centrifuged) SLN dispersion with a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug, and then quantify the total drug concentration.

-

-

Calculation:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

-

Table 2: Representative Characterization Data for this compound-Based Nanoparticles

| Drug Model | Lipid Matrix | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Clobetasol Propionate | This compound (SLN) | ~200-500 | < 0.25 | -25 to -35 | ~70-80 | [20][21] |

| Clobetasol Propionate | This compound + Caprylic/Capric Triglycerides (NLC) | ~200-500 | < 0.25 | -25 to -35 | > 85 | [20][21] |

| Docetaxel | Glyceryl Monostearate (SLN) | ~100 | Low | Stable | Excellent | [24] |

| Dibenzoyl Peroxide | Glyceryl Monostearate (SLN) | 194 - 406 | N/A | N/A | High | [31][32] |

Note: Values are illustrative and can vary significantly based on formulation parameters such as surfactant type, concentration, and homogenization conditions.

References

- Alpha Chemical Co. (2023, May 20). Glyceryl Monostearate: Properties, Benefits, and Uses.

- ChemBK. Glycerol Monostearate.

- In-ui. (2024, August 29). Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry.

- Guangzhou ZIO Chemical Co., Ltd. Glyceryl Monostearate Uses: Versatile Emulsifier for Food, Pharma, and Cosmetic Applications.

- Chemsino. (2024, July 5). Different Types of Glycerol Monostearate: Properties and Applications.

- Nimbasia Stabilizers. (2025, March 19). What is Glycerol Monostearate? Benefits, Uses & Side Effects.

- Regulations.gov. (2001, January 30). Food Additive Status List.

- Glyceryl Monostearate.

- Klar Kimya. Glycerol Monostearate.

- Flavor Extract Manufacturers Association (FEMA). GLYCERYL MONOSTEARATE.

- Chemiis. Glycerol Monostearate (GMS) - Multifunctional Emulsifier for Food, Cosmetics, and Industrial Applications.

- ChemicalBook. (2025, December 17). Glyceryl monostearate | 31566-31-1.

- FDA. glyceryl monostearate - Inventory of Food Contact Substances Listed in 21 CFR.

- gsrs. GLYCERYL MONOSTEARATE.

- NINGBO INNO PHARMCHEM CO.,LTD. High-Quality this compound (CAS 123-94-4): The Essential Emulsifier for Food, Cosmetics, and Pharmaceuticals.

- cfsanappsexternal.fda.gov. Substances Added to Food (formerly EAFUS).

- Hu, F. Q., et al. (2006). Preparation and characteristics of this compound nanostructured lipid carriers. International Journal of Pharmaceutics, 314(1), 83-89.

- Request PDF. (2025, August 10). Preparation and characteristics of this compound nanostructured lipid carriers.

- CD Formulation. Glyceryl Monostearate.

- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.

- Anmol Chemicals. (2025, October 15). Glycerol Monostearate BP Ph Eur EP Grade Manufacturers.

- Gardouh, A. R., et al. (2013, March 19). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Journal of Pharmaceutical Research International.

- American Pharmaceutical Review. (2015, September 30). Recent Innovations in Pharmaceutical Hot Melt Extrusion.

- USP-NF. Glyceryl Monostearate.

- Ataman Kimya. Glycerol monostearate.

- USP29-NF24. NF Monographs: Glyceryl Monostearate.

- Maniruzzaman, M., et al. (2012). APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY. PMC - NIH.

- Pharmaceutical Technology. Hot-melt extrusion: an emerging drug delivery technology.

- Journal of Drug Delivery and Therapeutics. A Review on Hot Melt Extrusion Coupled Novel Drug Delivery Systems.

- Muby Chemicals. Glycerol Monostearate BP Ph Eur EP Manufacturers, with SDS.

- Istanbul Technical University. Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs.

- Shanghai Orient Chemical Co.,Ltd. This compound, Glycerin Monostearate GMS 40.

- PubChem - NIH. This compound | C21H42O4 | CID 24699.

- Fauli, C., et al. (2002). In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation. PubMed.

- ResearchGate. (2025, August 6). (PDF) Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization.

- MDPI. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review.

- Drug Development & Delivery. FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs.

- BOC Sciences. (2025, May 19). Formulation Methods for Poorly Soluble Drugs.

- Future4200. Formulation of poorly water-soluble drugs for oral administration.

- Cosmetic Studio. Monostearate – Emulsifier Cream Blend.

- ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.

- Bentham Science. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel.

- IOI Oleo GmbH. EXCIPIENTS.

- Pardakhty, A., et al. (2013). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application. PMC - NIH.

- Encyclopedia.pub. (2023, May 30). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers.

Sources

- 1. nimbasia.com [nimbasia.com]

- 2. nbinno.com [nbinno.com]

- 3. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 4. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. phexcom.com [phexcom.com]

- 7. Glycerol Monostearate BP Ph Eur EP Grade Manufacturers [anmol.org]

- 8. Glycerol Monostearate BP Ph Eur EP Manufacturers, with SDS [mubychem.com]

- 9. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. klarchem.com [klarchem.com]

- 12. chemiis.com [chemiis.com]

- 13. ioioleo.de [ioioleo.de]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. femaflavor.org [femaflavor.org]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 18. Glyceryl Monostearate [doi.usp.org]

- 19. ftp.uspbpep.com [ftp.uspbpep.com]

- 20. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 25. alphachem.biz [alphachem.biz]

- 26. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pharmtech.com [pharmtech.com]

- 29. jddtonline.info [jddtonline.info]

- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 31. journaljpri.com [journaljpri.com]

- 32. researchgate.net [researchgate.net]

Glyceryl Monostearate: A Versatile and Biocompatible Building Block for Novel Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Reimagining a Classic Excipient for Advanced Biomaterial Innovation

Glyceryl monostearate (GMS), a long-established and trusted excipient in the pharmaceutical and food industries, is experiencing a renaissance in the realm of advanced biomaterials. Its inherent biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status make it an ideal foundation for creating sophisticated drug delivery systems and tissue engineering scaffolds.[1][2][3] This technical guide moves beyond the conventional understanding of GMS as a simple emulsifier, delving into its untapped potential as a primary building block for a new generation of biomaterials. Here, we will explore the scientific principles and practical methodologies for harnessing the unique physicochemical properties of GMS to design and fabricate innovative nanoparticles, hydrogels, and scaffolds with tailored functionalities for targeted drug delivery and tissue regeneration.

The Fundamental Science of Glyceryl Monostearate: More Than Just an Emulsifier